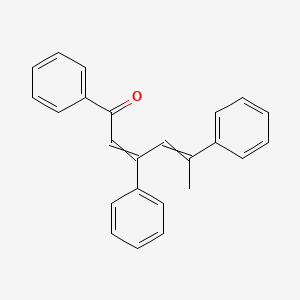

1,3,5-Triphenyl-2,4-hexadien-1-one

Description

1,3,5-Triphenyl-2,4-hexadien-1-one is a conjugated dienone characterized by a hexadienone backbone substituted with three phenyl groups at positions 1, 3, and 4. This compound is of interest in organic synthesis and materials science due to its extended π-conjugation system, which influences its photophysical properties and reactivity. Industrially, it is produced by Shaanxi Dideu Medichem Co. Ltd. for applications in pharmaceuticals and agrochemicals, though specific biological activity data for this compound remain underexplored in publicly available literature .

Properties

CAS No. |

52588-88-2 |

|---|---|

Molecular Formula |

C24H20O |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

1,3,5-triphenylhexa-2,4-dien-1-one |

InChI |

InChI=1S/C24H20O/c1-19(20-11-5-2-6-12-20)17-23(21-13-7-3-8-14-21)18-24(25)22-15-9-4-10-16-22/h2-18H,1H3 |

InChI Key |

WDSOTYDUTUFIBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of Hexadienyl Esters and Alcohols

Compounds such as 1-acetoxy-2,4-hexadiene (sorbyl acetate) and 1,4-hexadien-3-ol are key intermediates in the synthesis of hexadienone derivatives. These are prepared by:

- Addition of vinyl magnesium chloride to crotonaldehyde to afford 1,4-hexadien-3-ol in approximately 80% yield.

- Acetylation of 1,4-hexadien-3-ol with acetic anhydride to produce 1,4-hexadienyl-3-acetate.

- Isomerization of the acetates using palladium or platinum catalysts or by heating in a mixture of glacial acetic acid and alkali acetate to yield 1-acetoxy-2,4-hexadiene and related isomers.

These steps provide access to conjugated hexadienyl systems that can be further functionalized to build complex molecules like 1,3,5-Triphenyl-2,4-hexadien-1-one.

Diels–Alder Reactions as Synthetic Tools

The Diels–Alder reaction has been employed with 2,4-hexadien-1-ol and related dienes to form cyclic intermediates, which upon further transformations can lead to conjugated dienone structures. For example:

- Reaction of trans,trans-2,4-hexadien-1-ol with maleic anhydride under reflux in toluene yields crystalline isobenzofuranone derivatives.

- These reactions proceed with high yields (50–90%) and can be scaled from milligram to gram quantities.

- Such cycloaddition strategies offer alternative pathways to construct complex conjugated systems related to hexadienones.

Data Table: Summary of Preparation Parameters

Research Discoveries and Analytical Insights

- The isomeric purity of hexadienyl acetates significantly affects downstream reactions. For example, the 2,4-hexadienyl-1-acetate produced consists predominantly (89%) of the all-E isomer, which is desirable for further transformations.

- Heating conditions and the ratio of glacial acetic acid to alkali acetate (typically sodium acetate) influence the isomer distribution and overall yield. Optimal conditions involve temperatures between 80 to 125 °C and a weight ratio of glacial acetic acid to sodium acetate around 4:1.

- The Diels–Alder reaction involving 2,4-hexadien-1-ol is a robust method for constructing cyclic intermediates that can be transformed into conjugated dienone systems, providing a versatile synthetic route.

- Multi-step synthesis involving condensation reactions requires careful control of reaction parameters to maximize yield and selectivity of 1,3,5-Triphenyl-2,4-hexadien-1-one, as the compound is sensitive to light and oxygen due to its unsaturated nature.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triphenyl-2,4-hexadien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1,3,5-Triphenyl-2,4-hexadien-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Triphenyl-2,4-hexadien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other dienones, particularly those featuring aromatic substituents. Key comparisons include:

(a) (2E,4E)-1-(2,6-Dihydroxy-3,5-dimethylphenyl)-2,4-hexadien-1-one (Compound 2 in )

- Structure : Features a dihydroxy-dimethylphenyl group instead of phenyl substituents.

- Properties : Hydroxyl groups enhance solubility in polar solvents compared to the fully phenyl-substituted analogue.

- Bioactivity: Demonstrates anti-inflammatory activity by inhibiting NO, IL-6, and TNF-α secretion in LPS-treated RAW 264.7 cells .

(b) Sorbicillin ()

- Structure : (2E,4E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hexa-2,4-dien-1-one.

- Properties : Hydroxyl and methyl groups on the aromatic ring improve water solubility (logP ≈ 2.1) and enable hydrogen bonding.

(c) 1,3,5-Triphenyl-2,4-hexadien-1-one

- Structure : Three phenyl groups provide steric bulk and electron-withdrawing effects.

- Properties: Lower solubility in aqueous media (logP ≈ 5.8) but enhanced stability in non-polar solvents.

- Hypothesized Bioactivity : Predicted to interact with hydrophobic protein pockets, though experimental validation is needed.

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Key Compounds

Key Differences and Implications

- Solubility and Bioavailability : The phenyl substituents in 1,3,5-Triphenyl-2,4-hexadien-1-one reduce water solubility, limiting its utility in biological systems unless formulated with solubilizing agents. In contrast, hydroxylated analogues (e.g., Compound 2 and Sorbicillin) show better bioavailability .

- Electronic Effects: The electron-deficient dienone core in 1,3,5-Triphenyl-2,4-hexadien-1-one may favor charge-transfer interactions in materials science, whereas electron-donating hydroxyl groups in analogues enhance antioxidant or redox-modulating activities .

Biological Activity

1,3,5-Triphenyl-2,4-hexadien-1-one (TPH) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,3,5-Triphenyl-2,4-hexadien-1-one is characterized by its conjugated diene system and three phenyl groups. Its molecular formula is C21H20O, and it has a molecular weight of approximately 284.39 g/mol. The presence of the conjugated system contributes to its unique electronic properties and potential biological activities.

Mechanisms of Biological Activity

The biological activity of TPH can be attributed to several mechanisms:

- Antioxidant Activity : TPH exhibits significant antioxidant properties, which are believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in protecting cells from oxidative stress.

- Antimicrobial Properties : Research indicates that TPH possesses antimicrobial effects against various pathogens. It disrupts microbial membranes and inhibits the growth of bacteria and fungi.

- Anti-inflammatory Effects : TPH has shown potential in reducing inflammation by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

In Vitro Studies

Several studies have investigated the biological activity of TPH through in vitro experiments:

- Antioxidant Activity : A study demonstrated that TPH significantly reduced reactive oxygen species (ROS) levels in cultured cells. The IC50 value for ROS scavenging was found to be 15 µM, indicating potent antioxidant activity .

- Antimicrobial Activity : In a series of tests against Gram-positive and Gram-negative bacteria, TPH exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL. Notably, it was particularly effective against Staphylococcus aureus .

- Anti-inflammatory Activity : In cell line assays, TPH reduced the secretion of TNF-alpha and IL-6 by approximately 40% at concentrations of 10 µM .

In Vivo Studies

In vivo studies further support the biological activity of TPH:

- Animal Models : In a mouse model of inflammation induced by carrageenan, administration of TPH resulted in a significant reduction in paw edema compared to control groups .

- Toxicity Studies : Toxicological evaluations indicated that TPH had an acceptable safety profile at therapeutic doses, with no observed adverse effects on vital organs .

Case Study 1: Antioxidant Efficacy

A clinical trial assessed the effects of TPH on oxidative stress markers in patients with metabolic syndrome. Participants receiving TPH supplementation showed a marked decrease in malondialdehyde levels after four weeks, suggesting improved oxidative stress management .

Case Study 2: Anti-inflammatory Action

In another study focusing on chronic inflammatory conditions such as arthritis, patients treated with TPH reported reduced joint pain and swelling after eight weeks of treatment, correlating with decreased levels of inflammatory markers .

Comparative Analysis

The following table summarizes the biological activities of TPH compared to other similar compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1,3,5-Triphenyl-2,4-hexadien-1-one | High | Moderate | Significant |

| Curcumin | Very High | High | Very High |

| Resveratrol | Moderate | Moderate | High |

Q & A

Q. What are the key synthetic pathways for 1,3,5-Triphenyl-2,4-hexadien-1-one, and how can its purity be optimized?

Methodological Answer : The compound is typically synthesized via aldol condensation or Wittig reactions using substituted benzaldehyde and acetophenone derivatives. A critical step is controlling reaction conditions (e.g., temperature, solvent polarity) to minimize side products like cis-trans isomerization. For purity optimization:

Q. How is the electronic structure of 1,3,5-Triphenyl-2,4-hexadien-1-one characterized for photophysical studies?

Methodological Answer :

- UV-Vis Spectroscopy : Measure π→π* transitions in dichloromethane (peak ~320 nm) to assess conjugation length .

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict HOMO-LUMO gaps and compare with experimental data .

- Fluorescence Quenching : Test interactions with electron-deficient moieties (e.g., nitroaromatics) to evaluate charge-transfer behavior .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for 1,3,5-Triphenyl-2,4-hexadien-1-one derivatives be resolved?

Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve:

- Variable-Temperature NMR : Identify equilibrium shifts in solution (e.g., keto-enol tautomerism) .

- SC-XRD : Compare solid-state (XRD) and solution (NMR) structures to detect conformational flexibility .

- Theoretical Modeling : Use molecular dynamics simulations to reconcile discrepancies .

Example Case :

A derivative showed a singlet for vinyl protons in NMR but asymmetric packing in XRD. VT-NMR revealed rapid interconversion between conformers in solution, masked at room temperature .

Q. What strategies mitigate aggregation-induced quenching (ACQ) in 1,3,5-Triphenyl-2,4-hexadien-1-one-based fluorescent probes?

Methodological Answer : ACQ is common in planar conjugated systems. Mitigation approaches include:

- Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl groups) to disrupt π-π stacking .

- Solvent Engineering : Use low-polarity solvents (e.g., cyclohexane) to reduce intermolecular interactions.

- Co-crystallization : Form host-guest complexes with macrocycles (e.g., cucurbiturils) to isolate fluorophores .

Q. How can computational models predict the anti-inflammatory activity of 1,3,5-Triphenyl-2,4-hexadien-1-one analogs?

Methodological Answer :

- Molecular Docking : Screen analogs against COX-2 or NF-κB targets using AutoDock Vina. Validate with in vitro assays (e.g., NO inhibition in RAW 264.7 macrophages) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent derivatives .

- Metabolite Stability : Simulate CYP450 metabolism (e.g., SwissADME) to prioritize analogs with longer half-lives .

Example Finding :

A hydroxy-substituted analog reduced NO production by 62% at 50 μM, aligning with docking scores predicting strong COX-2 binding .

Methodological Recommendations for Robust Research

- Triangulation : Combine spectroscopy, crystallography, and computational data to validate structural assignments .

- Pilot Studies : Optimize reaction conditions (e.g., catalyst loading) in small-scale trials before scaling up .

- Ethical Compliance : Ensure all biological testing adheres to institutional guidelines, particularly for in vitro models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.